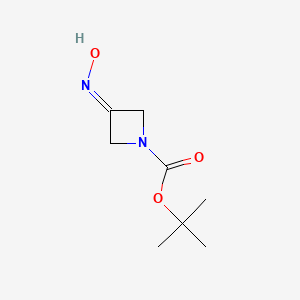

Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate

Description

Significance of Four-Membered Heterocycles in Synthetic Organic Chemistry

Four-membered heterocyclic compounds, such as azetidines, oxetanes, and thietanes, are crucial motifs in the landscape of synthetic organic chemistry. wikipedia.org Their significance stems from their unique combination of stability and reactivity, largely dictated by their inherent ring strain. uni-muenchen.de This strain, a consequence of bond angle deviation from the ideal tetrahedral geometry, makes them susceptible to ring-opening reactions, providing a pathway to more complex molecular scaffolds. Despite this inherent reactivity, many four-membered heterocycles are stable enough to be isolated and functionalized, serving as versatile synthetic intermediates. wikipedia.orguni-muenchen.de Their compact and rigid structures also allow for the precise spatial arrangement of substituents, a critical feature in the design of biologically active molecules and chiral ligands for asymmetric catalysis.

The Azetidine (B1206935) Ring System: Strain and Unique Reactivity Considerations

The azetidine ring, a four-membered heterocycle containing a nitrogen atom, possesses a significant amount of ring strain, estimated to be around 25.2 kcal/mol. uni-muenchen.de This strain energy is a driving force for many of its characteristic reactions. mdpi.com While less strained and therefore more stable than its three-membered counterpart, the aziridine, the azetidine ring is still considerably more reactive than larger, strain-free rings like pyrrolidine (B122466) or piperidine. mdpi.com This intermediate level of reactivity allows for a degree of synthetic manipulation that is not always possible with more labile or inert systems. The nitrogen atom in the azetidine ring can be readily functionalized, and its lone pair of electrons can influence the ring's conformation and reactivity. The presence of a protecting group on the nitrogen, such as the tert-butyloxycarbonyl (Boc) group in the title compound, is often crucial for modulating its reactivity and stability during synthetic operations.

Hydroxyimino (Oxime) Functional Group: Reactivity Profile and Synthetic Utility

The hydroxyimino, or oxime, functional group (C=N-OH) is a versatile and highly valuable moiety in organic synthesis. Oximes can be readily prepared from the condensation of aldehydes or ketones with hydroxylamine (B1172632). They exhibit a rich and diverse reactivity profile, participating in a wide range of transformations. These include reductions to amines, oxidations, and various rearrangement reactions, most notably the Beckmann rearrangement, which converts an oxime into an amide or a lactam. wikipedia.orgmasterorganicchemistry.comalfa-chemistry.comorganic-chemistry.orglibretexts.org The stereochemistry of the oxime, designated as (E) or (Z), can play a crucial role in the outcome of these reactions, particularly in the case of the Beckmann rearrangement, where the migrating group is typically anti to the hydroxyl group. The oxime functional group can also act as a directing group in various transformations and can be used as a precursor for the generation of nitriles and other nitrogen-containing functionalities.

Interplay of Azetidine Core and Hydroxyimino Moiety in Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate: A Synthetic Perspective

The combination of the strained azetidine ring and the reactive oxime functionality in a single molecule, as in this compound, gives rise to a compound with significant synthetic potential. The azetidine ring provides a rigid scaffold, influencing the stereochemistry and reactivity of the appended oxime. Conversely, the oxime group can be used as a handle for further functionalization of the azetidine ring system.

The synthesis of this compound typically proceeds from a suitable precursor, tert-butyl 3-oxoazetidine-1-carboxylate, through a condensation reaction with hydroxylamine. The presence of the Boc protecting group on the azetidine nitrogen is essential for the stability of the starting material and the product.

The reactivity of this compound is expected to be a composite of the individual reactivities of the azetidine and oxime functionalities, with the potential for unique, synergistic effects. For instance, the strained nature of the azetidine ring could influence the energetics and outcome of reactions involving the oxime, such as the Beckmann rearrangement. A potential Beckmann rearrangement of this cyclic ketoxime could lead to the formation of a β-lactam, a highly valuable structural motif in medicinal chemistry.

Research Landscape and Objectives for Comprehensive Investigation of the Compound

While the individual chemistries of azetidines and oximes are well-established, the specific compound this compound remains a subject of ongoing research interest. A comprehensive investigation of this molecule would aim to elucidate the intricate interplay between its two key functional groups. Key research objectives would include:

Detailed Conformational Analysis: Understanding the preferred three-dimensional structure of the molecule, including the orientation of the oxime group relative to the azetidine ring, is crucial for predicting its reactivity.

Exploration of Reactivity: A systematic study of the compound's reactivity towards various reagents would uncover novel synthetic transformations and expand its utility as a building block. This would include a thorough investigation of its behavior under the conditions of the Beckmann rearrangement and other oxime-specific reactions.

Application in Synthesis: The development of synthetic methodologies that utilize this compound as a key intermediate for the construction of more complex and biologically relevant molecules is a primary objective. This could involve its use in fragment-based drug discovery programs, where the rigid azetidine scaffold can serve as a valuable template. nih.govyoutube.com

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-methoxyiminoazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-5-7(6-11)10-13-4/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYPYXYQNIZLIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=NOC)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680268 | |

| Record name | tert-Butyl 3-(methoxyimino)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935668-45-4 | |

| Record name | 1,1-Dimethylethyl 3-(methoxyimino)-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935668-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(methoxyimino)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of Tert Butyl 3 Hydroxyimino Azetidine 1 Carboxylate

Reactions Involving the Hydroxyimino Group

The hydroxyimino (oxime) functionality is a rich hub for chemical modifications, allowing for its conversion into other important functional groups such as amines and amides, as well as opportunities for derivatization.

The reduction of the oxime group in tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate to the corresponding primary amine, tert-butyl 3-aminoazetidine-1-carboxylate, is a crucial transformation for the synthesis of various biologically active molecules. Several methods are available for the reduction of oximes to amines. wikipedia.org

Catalytic hydrogenation is a widely used method for this transformation. mdpi.com This typically involves the use of a metal catalyst, such as Raney Nickel, Platinum, or Palladium, under an atmosphere of hydrogen gas. mdpi.comutc.edu For instance, the reduction of ketoximes to primary amines has been successfully achieved using Raney Nickel with 2-propanol as a hydrogen donor in the presence of potassium hydroxide. utc.edu

Hydride reagents are also effective for the reduction of oximes. While sodium borohydride (B1222165) alone is generally not reactive enough to reduce oximes, its reactivity can be enhanced by the addition of various additives. scispace.comshirazu.ac.ir For example, a combination of sodium borohydride and zirconium(IV) chloride supported on alumina (B75360) has been shown to rapidly reduce oximes to amines at room temperature. scispace.com Another effective system is the use of sodium borohydride in the presence of copper nanoparticles and charcoal. shirazu.ac.irresearchgate.net Sulfurated sodium borohydride is another reagent capable of reducing oximes to amines, with the reaction conditions influencing whether the final product is the amine or an intermediate hydroxylamine (B1172632). cdnsciencepub.com The reduction of O-acyl oximes with a sodium borohydride/iodine system also yields the corresponding amines in good yields. tandfonline.com

| Reagent/System | Conditions | Product | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., Raney Ni, Pt, Pd) | H₂ gas, solvent (e.g., alcohol) | Primary Amine | Commonly used industrial method. mdpi.comutc.edu |

| NaBH₄/ZrCl₄/Al₂O₃ | Solvent-free, room temperature | Primary Amine | Rapid reaction with high yields. scispace.com |

| NaBH₄/nano Cu/Charcoal | Ethanol, reflux | Primary Amine | Selective reduction. shirazu.ac.irresearchgate.net |

| Sulfurated NaBH₄ | Varying temperature and time | Primary Amine or Hydroxylamine | Product can be controlled by reaction conditions. cdnsciencepub.com |

| NaBH₄/I₂ (on O-acyl oxime) | THF, reflux | Primary Amine | Effective for O-acylated derivatives. tandfonline.com |

The hydroxyl group of the oxime functionality can be derivatized through etherification and esterification reactions. These transformations are useful for modifying the properties of the molecule or for introducing specific functionalities.

Etherification: O-alkylation of the oxime can be achieved under standard Williamson ether synthesis conditions. This typically involves deprotonation of the oxime hydroxyl group with a suitable base to form the corresponding oximate anion, followed by reaction with an alkyl halide.

Esterification: O-acylation of the oxime can be accomplished by reacting it with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270). tandfonline.comnih.gov For example, O-acyloximes have been synthesized by reacting the parent oxime with acetyl chloride or by using a mixed anhydride method with N-protected amino acids. nih.gov The reaction of oxime chlorides with carboxylic acids also provides a route to O-acylhydroxamates. nih.govrsc.orgrsc.org

The oxime group can be hydrolyzed back to the parent carbonyl compound, which in this case is tert-butyl 3-oxoazetidine-1-carboxylate. This reaction is typically carried out under acidic conditions by heating in the presence of an inorganic acid. wikipedia.org The hydrolysis proceeds via protonation of the oxime nitrogen, followed by nucleophilic attack of water on the carbon atom of the C=N bond.

Several reagents have been developed for the deoximation of oximes under milder conditions. For instance, 2-iodylbenzoic acid in water in the presence of β-cyclodextrin can convert oximes to the corresponding carbonyl compounds at room temperature. organic-chemistry.org Dess-Martin periodinane is another effective reagent for the oxidative deoximation of both aldoximes and ketoximes under mild conditions. organic-chemistry.org Additionally, a Brønsted acid-catalyzed transoximation reaction can be used to convert oximes to aldehydes and ketones without the need for hydroxylamine salts. rsc.org This reaction is believed to proceed through the in situ generation of hydroxylamines via hydrolysis of the oxime. rsc.org

The Beckmann rearrangement is a classic reaction of oximes, particularly those derived from ketones, which converts them into amides or lactams under acidic conditions. chem-station.commasterorganicchemistry.comorgoreview.com For a cyclic ketoxime like this compound, this rearrangement would result in the formation of a ring-expanded lactam. chem-station.com

The reaction is typically catalyzed by strong acids such as sulfuric acid or phosphorus pentachloride. wikipedia.org The mechanism involves the protonation of the oxime hydroxyl group to form a good leaving group (water). masterorganicchemistry.comorganic-chemistry.org This is followed by a concerted migration of the alkyl group that is anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous departure of the leaving group. orgoreview.comillinois.edu The resulting nitrilium ion is then attacked by water, and after tautomerization, the final lactam product is formed. masterorganicchemistry.com In the case of this compound, the rearrangement would lead to the formation of a five-membered lactam.

| Reaction | Product Type | General Mechanism | Key Features |

|---|---|---|---|

| Beckmann Rearrangement | Lactam (ring expansion) | Acid-catalyzed rearrangement of the oxime. masterorganicchemistry.comorganic-chemistry.org | Stereospecific migration of the anti-periplanar group. orgoreview.comillinois.edu |

Transformations of the Azetidine (B1206935) Ring System

The four-membered azetidine ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. nih.gov This reactivity can be harnessed for the synthesis of a variety of acyclic and larger heterocyclic compounds.

The ring-opening of the azetidine ring in this compound and related azetidine derivatives can be initiated by acids or nucleophiles. The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine ring and the reaction conditions.

Acid-Catalyzed Ring-Opening: In the presence of a Brønsted or Lewis acid, the nitrogen atom of the azetidine ring can be protonated or coordinated to the acid, respectively. nih.govnih.gov This activation makes the ring more susceptible to nucleophilic attack. The nucleophile will then attack one of the carbon atoms of the azetidine ring, leading to C-N bond cleavage. In acid-catalyzed epoxide ring-opening, the nucleophile typically attacks the more substituted carbon due to the development of a partial positive charge at this position, indicating a mechanism with some SN1 character. libretexts.orgmasterorganicchemistry.com A similar trend can be expected for activated azetidines. The reaction of epoxides with carboxylic acids can also be catalyzed by the corresponding carboxylates, where the carboxylate acts as a nucleophile. researchgate.net

Nucleophilic Ring-Opening: The azetidine ring can be opened by a variety of nucleophiles. For the ring-opening to occur, the nitrogen atom often needs to be activated, for example, by quaternization to form an azetidinium ion. researchgate.netresearchgate.net These activated azetidinium ions are readily opened by nucleophiles. The regioselectivity of the nucleophilic attack on unsymmetrical azetidinium ions is a subject of study, with both steric and electronic factors playing a role. researchgate.net

| Reaction Type | Initiator | General Mechanism | Key Features |

|---|---|---|---|

| Acid-Catalyzed Ring-Opening | Brønsted or Lewis Acid | Protonation/coordination of the ring nitrogen followed by nucleophilic attack. nih.govnih.gov | Regioselectivity depends on the stability of the resulting carbocation-like intermediate. libretexts.orgmasterorganicchemistry.com |

| Nucleophilic Ring-Opening | Nucleophile (on activated azetidine) | Formation of an azetidinium ion followed by SN2 attack by a nucleophile. researchgate.netresearchgate.net | Regioselectivity is influenced by steric and electronic factors. researchgate.net |

Functionalization of the Azetidine Scaffold at C-2, C-3, or C-4

The functionalization of the azetidine ring of this compound and its precursor, tert-butyl 3-oxoazetidine-1-carboxylate, is a key strategy for creating diverse molecular architectures.

Functionalization at C-3: The most accessible point for modification is the C-3 position, primarily through transformations of the oxime group. Reduction of the hydroxyimino moiety is a common method to install an amino group, yielding tert-butyl 3-aminoazetidine-1-carboxylate. This transformation is pivotal for incorporating the azetidine ring into larger molecules, such as peptide mimetics. Various reducing agents can be employed, with the choice of reagent influencing the reaction's chemoselectivity (see Section 3.3). For instance, catalytic hydrogenation using palladium on carbon (Pd/C) or Raney Nickel is effective.

Another approach to C-3 functionalization involves the precursor ketone, N-Boc-3-azetidinone. bldpharm.com This ketone can undergo nucleophilic addition reactions. For example, reaction with organometallic reagents like Grignard reagents or organolithium compounds introduces a wide range of alkyl, aryl, or alkynyl substituents at the C-3 position, along with a hydroxyl group.

Functionalization at C-2 and C-4: Direct functionalization at the C-2 or C-4 positions of the N-Boc-azetidine ring is more challenging due to the lower reactivity of these C-H bonds. However, strategies starting from the corresponding ketone, tert-butyl 3-oxoazetidine-1-carboxylate, can achieve this. Formation of an enolate or enamine intermediate from the ketone can facilitate alkylation or other electrophilic additions at the C-2 or C-4 position. These reactions often require carefully controlled conditions to manage regioselectivity.

The table below summarizes selected methods for functionalizing the azetidine scaffold at the C-3 position.

| Precursor | Reagent(s) | Position Functionalized | Product Type |

| This compound | H₂, Pd/C or Raney Ni | C-3 | 3-Aminoazetidine derivative |

| Tert-butyl 3-oxoazetidine-1-carboxylate | Isopropyl magnesium bromide | C-3 | 3-Hydroxy-3-isopropylazetidine derivative vulcanchem.com |

| Tert-butyl 3-oxoazetidine-1-carboxylate | Diethyl cyanomethyl phosphonate (B1237965) (Wittig-Horner) | C-3 | 3-(Cyanomethylene)azetidine derivative |

| Tert-butyl 3-hydroxyazetidine-1-carboxylate | Potassium tert-butoxide, Benzyl bromide | C-3 (O-alkylation) | 3-(Benzyloxy)azetidine derivative |

Reactions at the Azetidine Nitrogen (Post-Deprotection Strategies)

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the azetidine nitrogen due to its stability under many reaction conditions and its facile removal under acidic conditions. Deprotection unmasks the secondary amine, opening a gateway for a multitude of functionalization strategies at the nitrogen atom.

The removal of the Boc group is typically achieved by treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent. researchgate.net This process yields the corresponding azetidinium salt. Subsequent neutralization provides the free secondary amine, which is a versatile nucleophile.

Once deprotected, the azetidine nitrogen can undergo a variety of transformations:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones introduces alkyl substituents.

N-Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) forms amides.

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl or heteroaryl groups.

These post-deprotection modifications are fundamental in medicinal chemistry for modulating the physicochemical properties and biological activity of molecules containing the azetidine core. For example, late-stage modification of azetidine-containing macrocyclic peptides can be achieved via chemoselective deprotection and substitution at the azetidine nitrogen. ljmu.ac.uk

The following table provides examples of post-deprotection functionalization of the azetidine nitrogen.

| Deprotected Azetidine Derivative | Reagent(s) | Reaction Type | Product Class |

| 3-(Hydroxyimino)azetidine | Ethyl iodide, K₂CO₃ | N-Alkylation | N-Ethyl amide |

| 3-Aminoazetidine | Acetyl chloride, Et₃N | N-Acylation | N-Acetyl amide |

| 3-Hydroxyazetidine | Benzenesulfonyl chloride, Pyridine | N-Sulfonylation | Sulfonamide |

| 3-Azetidinone | Bromobenzene, Pd₂(dba)₃, BINAP, NaOtBu | N-Arylation | N-Aryl amine |

Mechanistic Investigations of Key Chemical Transformations

Understanding the reaction mechanisms involved in the synthesis and transformation of azetidine derivatives is crucial for optimizing reaction conditions and predicting outcomes.

One of the key transformations for synthesizing the precursor of the title compound is the formation of the azetidin-3-one (B1332698) ring. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been investigated as a method to produce chiral azetidin-3-ones. nih.gov Mechanistic studies suggest that this reaction proceeds through the formation of a reactive α-oxo gold carbene intermediate. This intermediate is generated via the intermolecular oxidation of the alkyne and subsequently undergoes an intramolecular N-H insertion to form the strained four-membered ring. nih.gov This pathway avoids the use of potentially hazardous diazo intermediates, which are common in other synthetic routes. nih.gov

The reduction of the oxime functionality on the azetidine ring to an amine is another mechanistically significant reaction. Catalytic hydrogenation, for example, involves the heterogeneous catalysis on the surface of a metal like palladium. The reaction begins with the adsorption of hydrogen and the oxime onto the catalyst surface. This is followed by the stepwise transfer of hydrogen atoms to the nitrogen and carbon atoms of the C=N bond, leading to the formation of the amine. The stereochemical outcome of such reductions can often be influenced by the catalyst and the substrate's conformation on the catalyst surface.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the reaction pathways and regioselectivity in related systems. For instance, DFT calculations were used to understand the complete reaction pathway and regioselectivity of the nitration of tert-butyl 1H-indole-1-carboxylate, revealing the free energies of intermediates and transition states. nih.gov Similar computational investigations could provide deep insights into the mechanisms of reactions involving this compound, explaining observed selectivities and guiding the development of new synthetic methodologies.

Applications in Advanced Organic Synthesis

Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate as a Versatile Synthetic Building Block

The utility of this compound stems from the reactivity of its core components: the Boc-protected azetidine (B1206935) ring and the hydroxyimino (oxime) group. The tert-butoxycarbonyl (Boc) group serves as a reliable protecting group for the nitrogen atom, which can be removed under acidic conditions. This allows for subsequent functionalization of the azetidine nitrogen.

The oxime functional group is particularly versatile. It can be reduced to a primary amine, providing a direct route to 3-aminoazetidine derivatives. This reduction can be performed using various reagents, offering chemists flexibility in their synthetic strategies. Furthermore, the oxime can participate in cycloaddition reactions or be transformed into other functional groups, expanding its synthetic potential. The inherent ring strain of the azetidine core also influences its reactivity, enabling transformations that are unique to this class of compounds.

Utilization in the Construction of Diverse Azetidine Frameworks

The compound is a key starting material for synthesizing a wide array of substituted and functionalized azetidine frameworks, which are sought-after motifs in medicinal chemistry.

One primary application is the synthesis of 3-substituted azetidines. The oxime can be readily reduced to an amine, which can then be elaborated through various N-alkylation or N-acylation reactions. For instance, reductive amination of the parent ketone, tert-butyl 3-oxoazetidine-1-carboxylate, provides access to a range of N-substituted 3-aminoazetidines.

Furthermore, the related compound, tert-butyl 3-oxoazetidine-1-carboxylate, is used to generate azetidine-based scaffolds for creating libraries of compounds with potential central nervous system applications. This ketone precursor can be transformed into various fused, bridged, and spirocyclic ring systems. For example, it can undergo a Horner–Wadsworth–Emmons reaction to form an exocyclic double bond, which then acts as a Michael acceptor for the synthesis of functionalized 3-substituted azetidines.

| Precursor | Reaction Type | Resulting Framework | Key Reagents/Conditions |

|---|---|---|---|

| N-Boc-azetidin-3-one | Horner–Wadsworth–Emmons followed by Aza-Michael Addition | 3,3'-Disubstituted Azetidines | Phosphonate (B1237965) esters, DBU, NH-heterocycles |

| N-Boc-azetidin-3-one | Reductive Amination | N-Acyl-piperazine-azetidine diamides | N-acyl-piperazines |

| N-Boc-3-iodoazetidine | Lithiation and Electrophilic Quench | C3-Functionalized Azetidines | n-Hexyllithium, various electrophiles (ketones, aldehydes) |

Contribution to Methodological Advancements in Heterocycle Synthesis

The unique reactivity of this compound and its ketone precursor has contributed to the development of new synthetic methods. The strained four-membered ring often directs reactions toward pathways not commonly observed in larger, less strained systems.

Methodologies for creating C3-functionalized azetidines have been advanced using precursors derived from this compound. For example, the development of continuous flow synthesis for generating and functionalizing C3-lithiated azetidines from N-Boc-3-iodoazetidine showcases a significant methodological improvement. This technique allows for the safe handling of reactive intermediates at higher temperatures than traditional batch processing, leading to efficient synthesis of various 3-substituted azetidines.

The use of azetidine-derived oxime ethers in Ti(IV)-mediated couplings with Grignard reagents represents another advancement, providing access to densely functionalized spirocyclic NH-azetidines through a Kulinkovich-type pathway. These methods expand the toolkit available to synthetic chemists for constructing complex heterocyclic molecules.

Strategic Incorporation into Multi-Step Synthesis Sequences as an Intermediate

Due to its utility in introducing the azetidine scaffold, this compound and its parent ketone are frequently used as key intermediates in multi-step syntheses of complex molecules, including pharmaceutically active compounds.

A notable example is in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor. The precursor, tert-butyl 3-oxoazetidine-1-carboxylate, is transformed into tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate. This intermediate is a crucial component for constructing the final drug molecule. The synthesis involves a Horner-Wadsworth-Emmons type reaction to introduce the cyanomethylene group onto the azetidine ring. This sequence highlights the strategic importance of this building block in streamlining the production of complex therapeutic agents. Such multi-step sequences often involve the initial formation of the functionalized azetidine core, followed by several steps to build the remainder of the target molecule.

| Target Molecule Class | Intermediate | Transformation Step | Significance |

|---|---|---|---|

| Janus Kinase (JAK) Inhibitors (e.g., Baricitinib) | tert-Butyl 3-oxoazetidine-1-carboxylate | Converted to tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | Forms a key fragment of the final active pharmaceutical ingredient |

| Substituted Heterocycles | 2-(Bromomethyl)oxazoles | Generated from azirine intermediates and bromoacetyl bromide | Acts as a versatile building block for subsequent nucleophilic displacement reactions |

Structural Characterization and Spectroscopic Analysis Methodological Aspects

Spectroscopic Techniques for Structural Elucidation

The structural framework of tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate is typically established through a combination of spectroscopic methods, each providing unique insights into the molecular architecture. The synthesis of this compound generally proceeds via the oximation of its precursor, tert-butyl 3-oxoazetidine-1-carboxylate nih.govchemicalbook.com. The characterization data for the resulting oxime would be paramount in confirming the successful transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the azetidine (B1206935) ring, the tert-butyl group, and the hydroxyl group of the oxime. The protons on the four-membered azetidine ring would likely appear as complex multiplets due to geminal and vicinal coupling. The nine protons of the tert-butyl group would present as a sharp singlet, a characteristic feature of the Boc-protecting group. The chemical shift of the oxime hydroxyl proton can be variable and may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would corroborate the structure by showing distinct signals for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the carbons of the azetidine ring. The C=N carbon of the oxime group would be a key indicator of the successful reaction, appearing in a characteristic downfield region.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies expected for this compound include:

A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the oxime group.

A strong absorption band around 1700 cm⁻¹, corresponding to the C=O stretching vibration of the tert-butoxycarbonyl (Boc) group.

An absorption in the region of 1650 cm⁻¹, attributed to the C=N stretching vibration of the oxime.

C-H stretching and bending vibrations for the azetidine ring and the tert-butyl group.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound, techniques such as Electrospray Ionization (ESI) would likely be used. The mass spectrum would be expected to show the molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺, which would confirm the molecular weight of the compound.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state. While specific crystallographic data for this compound is not widely reported, analysis of related azetidine structures by X-ray crystallography has provided valuable insights into the ring's geometry nih.gov.

A summary of the expected spectroscopic data is presented in the table below.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals for azetidine ring protons (complex multiplets), a singlet for the tert-butyl group protons, and a broad singlet for the oxime hydroxyl proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group, the quaternary and methyl carbons of the tert-butyl group, the azetidine ring carbons, and a characteristic downfield signal for the C=N carbon of the oxime. |

| IR Spectroscopy | Broad O-H stretch (oxime), strong C=O stretch (Boc-group), C=N stretch (oxime), and various C-H stretches and bends. |

| Mass Spectrometry | Molecular ion peak or adducts confirming the molecular weight and elemental composition. |

| X-ray Crystallography | Would provide precise bond lengths, bond angles, and solid-state conformation, including the puckering of the azetidine ring and the stereochemistry of the hydroxyimino group. However, no public crystallographic data for this specific compound is currently available. |

Conformational Analysis of the Azetidine Ring System

The four-membered azetidine ring is characterized by significant ring strain, which influences its conformational preferences. Unlike planar cyclobutane, the azetidine ring typically adopts a puckered or bent conformation to alleviate some of this strain. The degree of puckering and the preferred conformation can be influenced by the nature and position of substituents on the ring.

For this compound, the bulky tert-butoxycarbonyl group on the nitrogen atom and the hydroxyimino group at the C3 position will play a significant role in determining the ring's conformation. Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to predict the most stable conformations and the energy barriers between them mdpi.com. These studies on similar small ring systems suggest that the azetidine ring can exist in a dynamic equilibrium between different puckered forms. The presence of the sp²-hybridized carbon of the oxime group at C3 might lead to a slightly different ring geometry compared to a fully saturated azetidine ring.

Tautomeric Forms and Stereoisomerism of the Hydroxyimino Group (E/Z Isomerism)

The hydroxyimino group (-C=N-OH) of this compound can exist in two stereoisomeric forms, designated as E and Z isomers. This isomerism arises from the restricted rotation around the carbon-nitrogen double bond. The E isomer has the hydroxyl group on the opposite side of the azetidine ring relative to the Cahn-Ingold-Prelog priority of the other substituent on the C=N bond, while the Z isomer has it on the same side.

The synthesis of oximes from ketones often results in a mixture of E and Z isomers, and the ratio can be dependent on the reaction conditions researchgate.net. The separation and characterization of these isomers are crucial as they can exhibit different physical and chemical properties.

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of novel compounds. For tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate, such calculations can reveal the distribution of electrons, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Studies on structurally related compounds, such as nitrobenzaldehyde oximes, have successfully utilized DFT methods (e.g., B3LYP with a 6-311++G(d,p) basis set) to determine these properties. nih.gov Applying a similar methodology to the title compound would likely involve geometry optimization, followed by frequency calculations to ensure a true energy minimum.

The HOMO and LUMO energies are critical reactivity descriptors. The HOMO, or highest occupied molecular orbital, indicates the ability of a molecule to donate electrons, while the LUMO, the lowest unoccupied molecular orbital, signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the lone pairs on the nitrogen and oxygen atoms of the oxime group are expected to contribute significantly to the HOMO, making this region susceptible to electrophilic attack.

The molecular electrostatic potential (MEP) map is another valuable tool, as it visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. In the case of the title compound, the oxygen atom of the oxime group would be expected to be a region of high negative potential. Theoretical investigations on other azetidine (B1206935) derivatives have also employed these techniques to understand their chemical behavior. researchgate.net

Table 1: Predicted Electronic Properties of this compound (Illustrative Data based on Analogous Systems)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |

Note: The data in this table is illustrative and based on typical values for similar organic molecules, as direct computational results for the title compound are not available in the cited literature.

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the determination of transition state structures and the calculation of activation energies. This provides a deeper understanding of reaction pathways and helps in predicting the feasibility and outcomes of chemical transformations.

For this compound, the hydroxyimino group is a key site of reactivity. Computational studies on the reactions of oximes, such as their participation in cycloaddition reactions or N-O bond cleavage, can provide valuable insights. mit.edumdpi.com For instance, modeling the reaction of the oxime with an alkene could elucidate the mechanism of azetidine synthesis, with calculations of frontier orbital energies helping to predict the reaction's viability. mit.edu

Furthermore, the azetidine ring itself is subject to strain-driven reactions. rsc.org Computational modeling can be used to explore the energy profiles of ring-opening reactions under various conditions, providing information on the stability of the four-membered ring. The N-Boc protecting group also influences reactivity, and its removal can be modeled to understand the deprotection mechanism and associated energetics.

Table 2: Illustrative Calculated Energy Profile for a Hypothetical Reaction of this compound

| Reaction Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +25.5 |

| Intermediate | +5.2 |

| Transition State 2 | +18.9 |

Note: This table presents hypothetical data to illustrate the type of information obtained from computational modeling of a reaction mechanism.

Conformational Analysis through Computational Methods

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape. Conformational analysis through computational methods allows for the identification of stable conformers and the investigation of the energy landscape of molecular rotations.

For this compound, key areas of conformational flexibility include the puckering of the azetidine ring, the orientation of the tert-butyl group, and the rotation around the C=N-OH bond of the oxime moiety. The azetidine ring is known to adopt a puckered conformation to relieve ring strain. The N-Boc group can also influence the conformational preferences of the ring. Computational studies on N-Boc protected piperidines have shown how the protecting group can affect the ring's geometry. nih.gov

Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic search of the conformational space to identify low-energy structures. The relative energies of these conformers can then be calculated to determine their populations at a given temperature using Boltzmann statistics. Studies on peptides containing azetidine rings have highlighted the ability of this moiety to induce specific secondary structures, such as β-turns. researchgate.net

Prediction of Spectroscopic Parameters and Validation

Computational chemistry can be a valuable tool in predicting spectroscopic data, such as NMR chemical shifts and coupling constants, as well as IR vibrational frequencies. These predictions can aid in the structural elucidation of newly synthesized compounds and can help in the interpretation of experimental spectra.

The prediction of NMR spectra typically involves geometry optimization of the molecule, followed by the calculation of magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu By calculating the spectra for different possible isomers or conformers, a comparison with experimental data can help to confirm the correct structure. mdpi.com For flexible molecules, it is often necessary to calculate the spectra for multiple low-energy conformers and then compute a Boltzmann-weighted average to obtain accurate predictions. uncw.edu Several software packages and computational protocols have been developed for this purpose. nih.govresearchgate.netfrontiersin.orggithub.io

Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule. These calculations can help in assigning the peaks in an experimental IR spectrum to specific vibrational modes of the molecule. For this compound, characteristic vibrational modes would include the C=N and O-H stretching of the oxime group, and the C=O stretching of the carbamate.

Table 3: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

| Proton | Predicted (ppm) | Experimental (ppm) |

|---|---|---|

| OH | 10.5 | 10.3 |

| CH (azetidine) | 4.2 | 4.1 |

| CH₂ (azetidine) | 3.8 | 3.7 |

Note: The data in this table is for illustrative purposes to show the typical agreement between predicted and experimental NMR data.

Molecular Modeling for Understanding Structure-Reactivity Relationships

Molecular modeling encompasses a range of computational techniques used to understand and predict the behavior of molecules. In the context of this compound, molecular modeling can be employed to establish structure-reactivity relationships (SRRs).

By systematically modifying the structure of the molecule in silico—for example, by changing substituents on the azetidine ring or altering the stereochemistry—and then calculating relevant electronic or steric parameters, it is possible to build a model that correlates these structural features with a particular reactivity or biological activity. This approach is widely used in drug discovery to design molecules with improved properties.

For instance, studies on azetidine derivatives as GABA uptake inhibitors have explored how different substituents on the azetidine ring affect their biological potency. nih.gov Similarly, molecular modeling of pyridine (B92270) derivatives has been used to define common pharmacophore elements necessary for their activity as receptor antagonists. nih.gov For this compound, molecular modeling could be used to explore how modifications to the molecule might affect its potential as a synthetic intermediate or its interaction with a biological target.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Boc-azetidin-3-one |

| GABA (γ-aminobutyric acid) |

| N-Boc-piperidine |

| Nitrobenzaldehyde oxime |

Future Directions and Emerging Research

Development of Novel and Green Synthetic Approaches for the Compound

Future research will prioritize the development of synthetic routes that are not only efficient but also environmentally benign, aligning with the principles of green chemistry. Current methods often rely on traditional batch processes which can be resource-intensive. The focus is shifting towards catalysis, alternative energy sources, and sustainable solvents.

Key areas of development include:

Biocatalytic Routes: The use of enzymes for the oxidation of azetidine (B1206935) alcohols or the asymmetric reduction of the corresponding ketone precursor represents a promising green alternative.

Photocatalysis: Visible-light-driven reactions could enable novel C-H functionalization or other transformations on the azetidine ring under mild conditions.

Improved Catalytic Systems: Research into more efficient and recyclable catalysts for the key synthetic steps, such as the oximation of tert-butyl 3-oxoazetidine-1-carboxylate, will reduce waste and energy consumption. For instance, moving away from stoichiometric reagents towards catalytic systems for oxidation steps is a key goal.

Table 1: Comparison of Traditional vs. Emerging Green Synthetic Approaches

| Feature | Traditional Synthetic Approach | Potential Green Synthetic Approach |

| Oxidation Step | Stoichiometric oxidants (e.g., TEMPO/NaClO) | Catalytic oxidation (e.g., enzymatic, photocatalytic) |

| Solvents | Chlorinated solvents (e.g., CH₂Cl₂) | Greener solvents (e.g., CPME, water, ionic liquids) |

| Energy Input | Conventional heating/cooling | Microwave irradiation, ultrasonic energy, ambient temp. |

| Process Type | Batch processing | Continuous flow synthesis |

| Waste Generation | Higher, due to stoichiometric reagents | Lower, due to catalysis and atom economy |

Exploration of Undiscovered Reactivity Patterns for Further Derivatization

The unique combination of a strained azetidine ring and a nucleophilic/electrophilic oxime moiety suggests a rich and largely unexplored reactivity profile. Future studies will aim to move beyond simple derivatization and uncover novel transformations.

Potential areas for exploration include:

Iminyl Radical Chemistry: The N-O bond of the oxime can be cleaved under photocatalytic or transition-metal-catalyzed conditions to generate an iminyl radical. nsf.gov The subsequent reactivity, such as intramolecular cyclization or intermolecular additions, could be uniquely influenced by the strained ring, providing access to novel fused or spirocyclic azetidine systems.

Beckmann Rearrangement: Subjecting the oxime to acidic conditions could induce a Beckmann rearrangement, leading to the formation of a lactam. wikipedia.org The strain of the four-membered ring could lead to unusual reaction kinetics or outcomes compared to less-strained systems.

Cycloaddition Reactions: The C=N bond of the oxime could participate in various cycloaddition reactions. nsf.gov For example, [3+2] cycloadditions with dipolarophiles could yield complex heterocyclic systems built upon the azetidine framework.

Derivatization of the Hydroxyl Group: The hydroxyl group can be converted into esters or ethers, which can act as leaving groups in fragmentation reactions or serve as handles for attaching other molecular fragments. gcms.cz

Integration into Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, and scalability. The synthesis of azetidine derivatives is particularly well-suited for this technology due to the frequent use of highly reactive or unstable intermediates.

Future integration will likely involve:

Telescoped Synthesis: Developing a multi-step, continuous flow process where the crude output of one reaction is directly used as the input for the next without intermediate purification. researchgate.net This has been successfully demonstrated for the functionalization of other azetidines. uniba.itacs.org

Handling of Hazardous Reagents: Flow chemistry allows for the safe, on-demand generation and immediate use of potentially hazardous reagents, minimizing operator exposure and the risks associated with storage and handling.

Automated Optimization: Coupling flow reactors with automated systems and in-line analytics (e.g., HPLC, NMR) allows for rapid optimization of reaction parameters such as temperature, pressure, and stoichiometry, accelerating the development of efficient synthetic routes. nih.gov

Table 2: Hypothetical Telescoped Flow Synthesis vs. Batch Process

| Step | Batch Process | Telescoped Flow Process |

| 1. Ketone Formation | Oxidation of alcohol in a large reactor, followed by workup and isolation. | In-line oxidation in a packed-bed reactor. |

| Intermediate Step | Isolation and purification of ketone precursor. | Direct transfer of crude ketone solution to the next reactor. |

| 2. Oximation | Reaction with hydroxylamine (B1172632) in a second batch reactor, followed by workup. | Introduction of hydroxylamine stream in a T-mixer, reaction in a heated coil reactor. |

| Final Product | Final isolation and purification. | In-line extraction/purification module to yield the final product continuously. |

| Overall Time | Days | Hours |

Potential for Asymmetric Synthesis Applications as a Chiral Precursor

While Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate is achiral, it serves as an excellent precursor for generating chiral azetidine derivatives, which are highly valuable in medicinal chemistry. nih.gov

Future research in this area is expected to focus on:

Asymmetric Reduction: The development of catalytic methods for the enantioselective reduction of the C=N bond to produce chiral 3-aminoazetidines. This could involve chiral catalysts or enzymatic approaches.

Chiral Auxiliaries: Employing chiral auxiliaries, such as tert-butanesulfinamides, in the synthesis of azetidine precursors can establish stereocenters with high diastereoselectivity. acs.org This strategy provides a reliable route to enantioenriched C2-substituted azetidines that could be adapted for C3 functionalization. acs.org

Use as a Chiral Ligand Scaffold: After conversion to a chiral derivative (e.g., a chiral amino alcohol), the azetidine core can be used as a rigid scaffold for the design of novel ligands for asymmetric catalysis. birmingham.ac.uk The constrained geometry of the four-membered ring can impart unique selectivity in metal-catalyzed reactions. nih.govnih.gov

Computational Design of Derivatives with Tailored Reactivity Profiles

Computational chemistry and molecular modeling are becoming indispensable tools for modern chemical research. These methods can predict molecular properties, guide experimental design, and accelerate the discovery of new molecules with desired functions.

Emerging applications in the context of this compound include:

Predicting Reaction Outcomes: Using computational models, such as those based on Density Functional Theory (DFT), researchers can predict the feasibility and selectivity of reactions involving the oxime and azetidine moieties. mit.edu For instance, frontier molecular orbital calculations can help predict which substrates will successfully react in photocatalyzed cycloadditions to form azetidines. mit.edu

Virtual Screening: Designing virtual libraries of derivatives and computationally screening them for specific properties, such as binding affinity to a biological target (molecular docking) or desired electronic properties, can prioritize the synthesis of the most promising candidates. researchgate.netresearchgate.net

Understanding Reactivity: Molecular dynamics (MD) simulations can provide insights into the conformational preferences and dynamic behavior of the molecule, helping to explain its reactivity and interactions with other molecules or protein targets. researchgate.net This understanding is crucial for designing derivatives with tailored stability and reactivity profiles.

Q & A

Q. What are the established synthetic routes for tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via oximation of tert-butyl 3-oxoazetidine-1-carboxylate. A literature-derived method involves substituting methanol with isopropanol (i-PrOH) as the solvent, improving yield or purity under reflux conditions . Key steps include controlling reaction time and temperature to avoid over-oxidation of the oxime group. Characterization via H/C NMR and IR spectroscopy is critical to confirm the hydroxyimino moiety’s formation and Boc-protection integrity.

Q. How can researchers purify this compound, and what solvents are compatible?

Purification typically employs column chromatography using ethyl acetate/hexane gradients. Due to the compound’s sensitivity to acidic/basic conditions, neutral silica gel is preferred. Recrystallization from i-PrOH or tert-butyl methyl ether (TBME) is effective for removing unreacted starting materials, as these solvents minimize decomposition of the oxime group .

Q. What are the stability considerations for storing this compound?

The hydroxyimino group is prone to hydrolysis and oxidation. Storage under inert gas (N/Ar) at −20°C in anhydrous solvents (e.g., THF, DCM) is recommended. Avoid exposure to moisture or protic solvents, which can hydrolyze the Boc-protecting group .

Advanced Research Questions

Q. How can the reactivity of the hydroxyimino group be leveraged for further functionalization?

The hydroxyimino moiety serves as a precursor for nitrile oxides via dehydration (e.g., using Burgess reagent) or as a ligand in metal-catalyzed cross-couplings. For example, palladium-catalyzed allylic alkylation of imidazolidinone substrates has been reported using similar azetidine derivatives . Optimization requires careful pH control to prevent tautomerization or side reactions.

Q. What analytical challenges arise when characterizing this compound, and how can they be resolved?

Discrepancies in NMR data may occur due to tautomerization between oxime and nitroso forms. Low-temperature NMR (e.g., −40°C in CDCl) suppresses tautomerization, enabling clear identification of the hydroxyimino proton at δ 9–10 ppm. High-resolution mass spectrometry (HRMS) or X-ray crystallography can resolve ambiguities in molecular weight or stereochemistry .

Q. How do conflicting literature data on azetidine derivatives inform experimental design for this compound?

Variability in reported melting points or spectral data (e.g., IR carbonyl stretches) may stem from differences in Boc-protection stability or solvent polarity. Researchers should replicate procedures from peer-reviewed syntheses (e.g., Xiang and Yang’s method ) and validate results against multiple sources. For example, tert-butyl 3-oxoazetidine-1-carboxylate (precursor) has well-documented CAS 398489-26-4, ensuring traceability .

Q. What strategies mitigate decomposition during functional group interconversion (FGI) of the hydroxyimino group?

Reductive amination of the oxime to amine derivatives requires selective reducing agents (e.g., NaBH/NiCl) to avoid over-reduction of the azetidine ring. For oxidation to nitro groups, buffered conditions (pH 7–8) with Oxone® or RuCl/NaIO minimize side reactions .

Methodological Considerations

-

Spectral Reference Tables

Spectral Type Key Peaks Notes H NMR (CDCl) δ 1.44 (s, Boc CH), δ 4.25 (m, azetidine CH) Confirm absence of δ 2.5–3.5 (unreacted ketone) IR (KBr) 1680 cm (C=O), 3300 cm (N–OH) Avoid moisture to prevent broadening of N–OH peak -

Functionalization Pathways

Reaction Type Reagents Products Dehydration Burgess reagent Nitrile oxide for cycloaddition Reductive Amination NaBH/NiCl Tert-butyl 3-aminomethylazetidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.